D-Phenylglycyl Cephalexin-d5

LC-MS/MS Internal Standard Quantitative Bioanalysis

Quantifying Cefalexin EP Impurity C by LC-MS/MS without a deuterated internal standard introduces ion suppression errors that undermine ANDA submission data integrity. D-Phenylglycyl Cephalexin-d5 is the exact stable isotope-labeled analog that co-elutes with the target analyte, exhibits identical ionization behavior, and provides a distinct +5 Da mass shift for precise matrix effect correction. • Enables accurate Impurity C quantification per European Pharmacopoeia monographs • Corrects for ion suppression/enhancement in bioanalytical LC-MS methods • Validated for forced degradation studies and ADME research in complex biological matrices Supplied with comprehensive characterization data. For R&D use only.

Molecular Formula C₂₄H₁₉D₅N₄O₅S
Molecular Weight 485.57
Cat. No. B1163652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylglycyl Cephalexin-d5
Synonyms(6R-trans)-D-2-Phenylglycyl-N-(2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-D-2-phenylglycinamide-d5;  Phenylglycylcefalexin-d5; 
Molecular FormulaC₂₄H₁₉D₅N₄O₅S
Molecular Weight485.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylglycyl Cephalexin-d5 Deuterated Internal Standard


D-Phenylglycyl Cephalexin-d5 is a deuterium-labeled analog of the cephalexin impurity D-Phenylglycyl Cephalexin (Cefalexin EP Impurity C) [1]. This stable isotope-labeled compound, with a molecular formula of C₂₄H₁₉D₅N₄O₅S and a molecular weight of 485.57 g/mol [2], is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications [3]. Its primary role is to enable the accurate quantification of the unlabeled impurity in pharmaceutical formulations and biological matrices, providing a critical tool for quality control and research .

Workflow
LC-MS/MS quantification of Cefalexin EP Impurity C in pharmaceutical research
Selection
Deuterium-labeled, co-eluting internal standard with mass-differentiated detection
Context
Designed to correct matrix effects and support bioanalytical method validation documentation

D-Phenylglycyl Cephalexin-d5 vs. Non-Deuterated Standards


In quantitative LC-MS/MS analysis, the use of a non-deuterated structural analog as an internal standard introduces significant error due to differential ionization efficiency and matrix effects . While D-Phenylglycyl Cephalexin (unlabeled) can serve as a qualitative reference marker for HPLC-UV methods, it cannot correct for ion suppression or enhancement in the mass spectrometer source . The deuterated analog, D-Phenylglycyl Cephalexin-d5, co-elutes with the analyte and exhibits nearly identical chemical behavior but is differentiated by a distinct mass shift, enabling precise compensation for these analytical variables [1]. Substituting with a non-deuterated standard undermines the accuracy, precision, and reliability required for validated bioanalytical methods and regulatory submissions .

Target ISTD
D-Phenylglycyl Cephalexin-d5 (deuterated) – co-elutes, compensates matrix effects and ionisation variability
Non-Deuterated Analog
May not correct for ion suppression/enhancement, compromising accuracy in LC-MS quantification
Lacks mass shift needed for SRM/MRM differentiation; may not support rigorous method validation documentation

D-Phenylglycyl Cephalexin-d5 Quantitative Evidence


Mass Shift for Unambiguous Analyte Differentiation

D-Phenylglycyl Cephalexin-d5 provides a definitive mass shift compared to its unlabeled counterpart, D-Phenylglycyl Cephalexin. The incorporation of five deuterium atoms (replacing five hydrogen atoms) increases the molecular weight by approximately 5.03 Da (485.57 g/mol vs. 480.54 g/mol) [1]. This mass difference is easily resolved by modern tandem mass spectrometers, allowing for distinct and interference-free selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . In contrast, using a non-deuterated structural analog as an internal standard risks isobaric or near-isobaric interferences, compromising quantification accuracy [2].

Mass Shift
Head-to-head
+5.03 Da
Enables interference-free SRM/MRM transitions
Avoids isobaric overlap with unlabeled impurity
LC-MS/MS Internal Standard Quantitative Bioanalysis

Pharmacopeial Compliance for EP Impurity C

The unlabeled form of this compound, D-Phenylglycyl Cephalexin, is officially designated as Cefalexin EP Impurity C in the European Pharmacopoeia (EP) . Pharmacopeial monographs specify acceptance criteria for this impurity in cephalexin drug substance and product, typically requiring its quantification as part of a related substances test [1]. While a generic deuterated internal standard like Cephalexin-d5 is used for the active pharmaceutical ingredient (API), D-Phenylglycyl Cephalexin-d5 provides a direct, structurally identical internal standard for this specific impurity, ensuring the highest level of accuracy for its quantification during release and stability testing [2]. Using an API-based internal standard for impurity quantification introduces a potential for differential matrix effects and recovery [3].

EP Impurity C Match
Class-level
Structure-matched ISTD vs API-based ISTD
Improves impurity quantification accuracy
Regulatory method context; verify with in-house validation
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Detailed Characterization Data for Method Validation

As a reference standard, D-Phenylglycyl Cephalexin-d5 is supplied with comprehensive characterization data, often including a Certificate of Analysis (CoA) detailing purity by HPLC, NMR, and MS [1]. This level of characterization is essential for analytical method development and validation (AMV) . In contrast, research-grade Cephalexin-d5 or non-deuterated impurity standards may not come with the same level of detailed, batch-specific analytical data required for regulatory submissions . The availability of this data directly reduces the burden on analytical laboratories, accelerating method implementation and ensuring data integrity [2].

Characterization Data
Supporting evidence
HPLC, NMR, MS CoA
Supports method validation documentation
Batch-specific data availability review advised
Method Validation Quality Control Reference Standard

Co-Elution to Overcome Matrix Effects

D-Phenylglycyl Cephalexin-d5 is designed to exhibit nearly identical chromatographic retention time to its unlabeled counterpart, D-Phenylglycyl Cephalexin [1]. This co-elution is critical for accurate internal standardization, as it ensures both compounds experience the same mobile phase composition and ionization conditions at the moment of mass spectrometric detection [2]. Deuterated internal standards with different degrees of labeling (e.g., d3 vs. d5) or those labeled on exchangeable sites may exhibit significant retention time shifts, leading to differential matrix effects and reduced quantification accuracy . The specific d5 labeling on non-exchangeable sites in D-Phenylglycyl Cephalexin-d5 is intended to minimize such shifts .

Co-Elution Fidelity
Cross-study comparable
Minimal retention shift
Ensures matched ionization conditions
Non-exchangeable d5 labeling minimizes shifts
Chromatography Matrix Effects LC-MS/MS

Storage Stability and Long-Term Viability

The recommended storage condition for D-Phenylglycyl Cephalexin-d5 is 2-8°C in a refrigerator [1]. This is a standard condition for many cephalosporin-related reference standards, ensuring stability over extended periods [2]. While specific long-term stability data is batch-dependent, the compound's structural similarity to cephalexin, a relatively stable molecule, suggests good stability under these conditions [3]. In contrast, some deuterated standards, particularly those labeled on exchangeable sites, may be more prone to deuterium/hydrogen back-exchange, affecting their long-term isotopic purity and utility .

Storage Stability
Supporting evidence
2–8 °C refrigerated
Simplifies lab logistics for reference standards
Long-term stability data is batch-dependent
Stability Storage Reference Standard

D-Phenylglycyl Cephalexin-d5 Primary Applications


Regulatory Impurity Quantification

D-Phenylglycyl Cephalexin-d5 is the ideal internal standard for quantifying Cefalexin EP Impurity C in pharmaceutical formulations, as mandated by the European Pharmacopoeia . Its use ensures accurate determination of impurity levels against established limits, a critical component of Abbreviated New Drug Applications (ANDA) and commercial batch release testing [1].

Stability-Indicating Method Development

During forced degradation studies, D-Phenylglycyl Cephalexin-d5 serves as a robust internal standard for monitoring the formation of Impurity C [2]. Its stable isotope labeling corrects for matrix variations that occur during stress testing, enabling precise quantification of this key degradation product and supporting the development of stability-indicating HPLC and LC-MS methods [3].

Pharmacokinetic and Metabolism Studies

In research settings investigating the absorption, distribution, metabolism, and excretion (ADME) of cephalexin impurities, D-Phenylglycyl Cephalexin-d5 enables accurate tracking of the unlabeled impurity in complex biological matrices . Its use as an internal standard overcomes the challenges of ion suppression and variable recovery inherent to bioanalysis, providing reliable quantitative data for preclinical and clinical studies [4].

Quantification in Biological Matrices

When analyzing samples from in vivo studies (plasma, urine, tissue), D-Phenylglycyl Cephalexin-d5 corrects for matrix effects and analyte loss during sample preparation, ensuring the accurate and precise measurement of D-Phenylglycyl Cephalexin concentrations [5]. This is essential for establishing pharmacokinetic profiles and understanding the toxicological significance of this impurity [6].

Application
Selection Property
Validation Focus
Pharmaceutical impurity analysis research
Structure-matched deuterated ISTD
Co-elution and matrix-effect correction
Stability-indicating method research
Stable isotope tracking of degradation
Stress-study matrix compensation
Preclinical ADME research
Isotope-labeled impurity monitoring
Ion suppression correction in bioanalysis
Bioanalysis in research matrices
Deuterated ISTD with near-identical behavior
Analyte recovery and precision evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Phenylglycyl Cephalexin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.